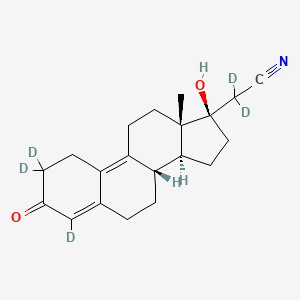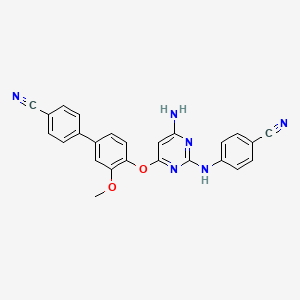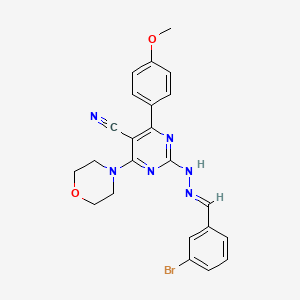
(S)-Phenylephrine-d6 (hydrochloride)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-Phenylephrine-d6 (hydrochloride) is a deuterated form of phenylephrine, a well-known α1-adrenergic receptor agonist. This compound is used primarily in research settings to study the pharmacokinetics and pharmacodynamics of phenylephrine, as well as in the development of analytical methods for detecting phenylephrine in biological samples.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Phenylephrine-d6 (hydrochloride) typically involves the deuteration of phenylephrine. This process can be achieved through various methods, including catalytic hydrogenation using deuterium gas or deuterated reagents. The reaction conditions often require a catalyst such as palladium on carbon (Pd/C) and a solvent like ethanol or methanol. The reaction is carried out under an inert atmosphere to prevent the incorporation of protium (H) instead of deuterium (D).
Industrial Production Methods
Industrial production of (S)-Phenylephrine-d6 (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient deuteration. Quality control measures are implemented to ensure the purity and isotopic enrichment of the final product.
Chemical Reactions Analysis
Types of Reactions
(S)-Phenylephrine-d6 (hydrochloride) undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions often involve the use of reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium hydroxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Formation of phenolic compounds.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted phenylephrine derivatives.
Scientific Research Applications
(S)-Phenylephrine-d6 (hydrochloride) is used extensively in scientific research, including:
Chemistry: As a standard in mass spectrometry for the quantification of phenylephrine.
Biology: To study the metabolic pathways and enzyme kinetics of phenylephrine.
Medicine: In pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of phenylephrine.
Industry: In the development of analytical methods for the detection of phenylephrine in pharmaceutical formulations.
Mechanism of Action
(S)-Phenylephrine-d6 (hydrochloride) exerts its effects by binding to α1-adrenergic receptors, leading to vasoconstriction and increased blood pressure. The molecular targets include the α1-adrenergic receptors on vascular smooth muscle cells. The activation of these receptors triggers a cascade of intracellular events involving the activation of phospholipase C, increased intracellular calcium levels, and subsequent muscle contraction.
Comparison with Similar Compounds
Similar Compounds
Phenylephrine: The non-deuterated form of (S)-Phenylephrine-d6 (hydrochloride).
Ephedrine: Another α1-adrenergic receptor agonist with similar pharmacological effects.
Pseudoephedrine: A stereoisomer of ephedrine with similar decongestant properties.
Uniqueness
(S)-Phenylephrine-d6 (hydrochloride) is unique due to its deuterium labeling, which provides advantages in analytical studies. The presence of deuterium atoms enhances the stability of the compound and allows for more accurate quantification in mass spectrometry due to the distinct mass difference between deuterium and protium.
Properties
Molecular Formula |
C9H14ClNO2 |
|---|---|
Molecular Weight |
209.70 g/mol |
IUPAC Name |
3-[(1S)-1,2,2-trideuterio-1-hydroxy-2-(trideuteriomethylamino)ethyl]phenol;hydrochloride |
InChI |
InChI=1S/C9H13NO2.ClH/c1-10-6-9(12)7-3-2-4-8(11)5-7;/h2-5,9-12H,6H2,1H3;1H/t9-;/m1./s1/i1D3,6D2,9D; |
InChI Key |
OCYSGIYOVXAGKQ-JNKAULEOSA-N |
Isomeric SMILES |
[2H][C@](C1=CC(=CC=C1)O)(C([2H])([2H])NC([2H])([2H])[2H])O.Cl |
Canonical SMILES |
CNCC(C1=CC(=CC=C1)O)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[tert-butyl-[[5-fluoro-2-(5-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)pyrimidin-4-yl]amino]amino]acetic acid](/img/structure/B12405083.png)
![1-[(2R,3S,5R)-3-hydroxy-5-(hydroxymethyl)-4-(2-methoxyethoxy)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12405088.png)


![[(2S,5R)-2-[5-[(4S)-2-amino-4,5-dihydro-1H-imidazol-4-yl]-1,3,4-oxadiazol-2-yl]-7-oxospiro[1,6-diazabicyclo[3.2.1]octane-4,1'-cyclopropane]-6-yl] hydrogen sulfate](/img/structure/B12405102.png)


![1-[(2R,3S,5S)-3,4-dihydroxy-5-(iodomethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12405127.png)



![N-[2-methyl-5-(1-methyl-1H-imidazol-4-yl)phenyl]-4-(pyridin-2-ylmethoxy)benzamide](/img/structure/B12405151.png)

![2-[3-[(2R,4S,5R)-2-(4-amino-2-oxopyrimidin-1-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl]oxypropyl]isoindole-1,3-dione](/img/structure/B12405163.png)
